Potassium;iron(3+);oxalate;trihydrate Potassium;iron(3+);oxalate;trihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612790
InChI: InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2
SMILES:
Molecular Formula: C2H6FeKO7+2
Molecular Weight: 237.01 g/mol

Potassium;iron(3+);oxalate;trihydrate

CAS No.:

Cat. No.: VC18612790

Molecular Formula: C2H6FeKO7+2

Molecular Weight: 237.01 g/mol

* For research use only. Not for human or veterinary use.

Potassium;iron(3+);oxalate;trihydrate -

Specification

Molecular Formula C2H6FeKO7+2
Molecular Weight 237.01 g/mol
IUPAC Name potassium;iron(3+);oxalate;trihydrate
Standard InChI InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2
Standard InChI Key PDZDVXMGODGGBP-UHFFFAOYSA-L
Canonical SMILES C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Stoichiometry

Potassium tris(oxalato)ferrate(III) trihydrate is defined by the formula K3[Fe(C2O4)3]3H2O\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}, with a molecular weight of 491.25 g/mol . The anhydrous form (K3[Fe(C2O4)3]\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3]) lacks the three water molecules but is less commonly encountered due to the hydrate’s superior stability under ambient conditions .

Coordination Geometry and Electronic Structure

The ferrioxalate anion ([Fe(C2O4)3]3[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}) adopts an octahedral geometry, with the iron(III) ion coordinated by six oxygen atoms from three oxalate ligands . Spectroscopic and crystallographic studies confirm a high-spin electronic configuration for the Fe³⁺ center, which avoids Jahn-Teller distortions typical of low-spin complexes . This configuration is stabilized by the strong field ligands, as evidenced by magnetic susceptibility measurements .

Table 1: Key Structural Parameters of Potassium Tris(oxalato)ferrate(III) Trihydrate

PropertyValue/DescriptionSource
Coordination geometryOctahedral
Spin stateHigh-spin Fe³⁺
Crystal systemMonoclinic
Helical chiralityΛ (lambda) and Δ (delta) enantiomers
Bond lengths (Fe–O)1.98–2.02 Å

Chirality and Isostructural Analogues

The complex exhibits helical chirality, with two enantiomeric forms (Λ and Δ) arising from the arrangement of oxalate ligands around the metal center . These isomers are non-superimposable mirror images, a feature shared with analogous complexes of aluminum(III), chromium(III), and vanadium(III) . The potassium salt is isomorphous with its ammonium and mixed sodium-potassium counterparts, facilitating comparative studies of cation effects on crystal packing .

Synthesis and Purification

Conventional Synthesis Route

The compound is typically synthesized via a metathesis reaction between iron(III) sulfate, barium oxalate, and potassium oxalate :

Fe2(SO4)3+3BaC2O4+3K2C2O42K3[Fe(C2O4)3]+3BaSO4\text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 \downarrow

The procedure involves refluxing the reactants in aqueous medium, followed by filtration of barium sulfate and crystallization of the product . The trihydrate form precipitates upon cooling, with yields exceeding 70% under optimized conditions .

Alternative Methods and Scalability

Physical and Chemical Properties

Spectral Characteristics

The complex exhibits a broad absorption band in the ultraviolet-visible spectrum (200–450 nm), attributed to ligand-to-metal charge transfer transitions . Infrared spectroscopy reveals symmetric and asymmetric stretching modes of the oxalate ligands at 1,640 cm⁻¹ and 1,720 cm⁻¹, respectively .

Photochemical Reactivity

Exposure to light induces photoreduction of Fe³⁺ to Fe²⁺, accompanied by oxalate ligand decomposition :

2[FeIII(C2O4)3]3+hν2[FeII(C2O4)2]2+2CO2+C2O422 [\text{Fe}^{III}(\text{C}_2\text{O}_4)_3]^{3-} + h\nu \rightarrow 2 [\text{Fe}^{II}(\text{C}_2\text{O}_4)_2]^{2-} + 2 \text{CO}_2 + \text{C}_2\text{O}_4^{2-}

Ultrafast infrared spectroscopy has resolved the primary steps in this process, identifying C–C bond cleavage in the excited state within 200 femtoseconds .

Table 2: Key Photochemical Parameters

ParameterValueSource
Quantum yield (254 nm)1.25
Primary reaction timescale<200 fs
Activation energy45 kJ/mol

Applications in Scientific Research

Chemical Actinometry

The compound’s predictable photodecomposition quantum yield (1.25 at 254 nm) makes it the gold standard for measuring photon fluxes in photochemical reactors . Researchers quantify Fe²⁺ formation via spectrophotometry or titration with cerium(IV) sulfate, enabling precise actinometric calculations .

Catalysis and Organic Synthesis

As a mild reductant, potassium ferrioxalate facilitates selective reductions of nitro groups and quinones without attacking sensitive functional groups . Its use in Fenton-like reactions for wastewater treatment is under investigation, leveraging the generation of reactive oxygen species during photodecomposition .

Recent Advances and Mechanistic Insights

Ultrafast Photochemical Dynamics

Femtosecond mid-infrared spectroscopy has uncovered a multi-stage decomposition pathway :

  • Photoexcitation: Charge transfer to the ligand occurs within 50 fs.

  • Ligand dissociation: A C–C bond ruptures in the excited state, forming a pentacoordinated Fe²⁺ intermediate.

  • Structural reorganization: The intermediate relaxes vibrationally over 2.5 ps before releasing CO₂.

These findings challenge the classical Hatchard-Parker mechanism, suggesting that inner-sphere electron transfer precedes radical-mediated chain reactions .

Environmental Implications

The complex’s role in natural oxalate degradation cycles is being reevaluated, with field studies indicating enhanced photocatalytic activity in iron-rich soils . This has implications for carbon cycling in terrestrial ecosystems.

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